molecular formula C11H22O4S B1264732 (3Z)-9-methyldec-3-en-1-yl hydrogen sulfate

(3Z)-9-methyldec-3-en-1-yl hydrogen sulfate

Cat. No. B1264732
M. Wt: 250.36 g/mol
InChI Key: KFSZKAMIIWDKKZ-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-9-methyldec-3-en-1-yl hydrogen sulfate is a sulfuric ester obtained by the formal condensation of (3Z)-9-methyldec-3-en-1-ol with sulfuric acid. It has a role as a Daphnia pulex metabolite and a kairomone. It is an organic sulfate and a sulfuric ester. It is a conjugate acid of a (3Z)-9-methyldec-3-en-1-yl sulfate.

Scientific Research Applications

Catalysis in Chemical Synthesis

(3Z)-9-methyldec-3-en-1-yl hydrogen sulfate is closely related to 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a catalyst used in chemical syntheses. This catalyst facilitates the one-pot synthesis of unsymmetrical polyhydroquinoline derivatives under solvent-free conditions, offering high yield and reusability (Khaligh, 2014). It is also used for the Pechmann reaction to synthesize coumarins, demonstrating its versatility as a halogen-free, reusable acidic ionic liquid catalyst (Khaligh, 2012).

Molecular Interactions Study

A compound similar to (3Z)-9-methyldec-3-en-1-yl hydrogen sulfate, 1-ethyl-3-methylimidazolium ethyl sulfate, has been studied to understand molecular interactions. The focus was on hydrogen bonding interactions with water, using infrared spectroscopy and NMR spectroscopy, providing insights into the behavior of ionic liquids in aqueous environments (Zhang, Wang, & Yu, 2010).

Biodiesel Production

1-Butyl-3-methylimidazolium hydrogen sulfate, related to (3Z)-9-methyldec-3-en-1-yl hydrogen sulfate, has been used as a solvent and catalyst for biodiesel production. This method involves in-situ transesterification of Nannochloropsis, demonstrating a potential approach for biofuel production (Sun et al., 2017).

Green Chemistry Applications

Research in green chemistry involves the synthesis of new, low-cost ionic liquids, including those containing methyl- and ethyl-sulfate anions. These substances, related to (3Z)-9-methyldec-3-en-1-yl hydrogen sulfate, show promise for catalytic and electrochemical applications due to their stability and electrochemical properties (Holbrey et al., 2002).

properties

Product Name

(3Z)-9-methyldec-3-en-1-yl hydrogen sulfate

Molecular Formula

C11H22O4S

Molecular Weight

250.36 g/mol

IUPAC Name

[(Z)-9-methyldec-3-enyl] hydrogen sulfate

InChI

InChI=1S/C11H22O4S/c1-11(2)9-7-5-3-4-6-8-10-15-16(12,13)14/h4,6,11H,3,5,7-10H2,1-2H3,(H,12,13,14)/b6-4-

InChI Key

KFSZKAMIIWDKKZ-XQRVVYSFSA-N

Isomeric SMILES

CC(C)CCCC/C=C\CCOS(=O)(=O)O

Canonical SMILES

CC(C)CCCCC=CCCOS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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